molecular formula C10H9ClN2 B1422728 4-Quinolinemethanamine, 7-chloro- CAS No. 949535-36-8

4-Quinolinemethanamine, 7-chloro-

Cat. No. B1422728
M. Wt: 192.64 g/mol
InChI Key: OCSYNOSHZBJPHR-UHFFFAOYSA-N
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Description

4-Quinolinemethanamine, 7-chloro-, also known as 4-aminomethyl quinoline hydrochloride, is a chemical compound with the empirical formula C10H10N2 · HCl . It has a molecular weight of 194.66 .


Synthesis Analysis

The synthesis of 7-chloro-4-aminoquinoline derivatives has been achieved by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates were then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .


Molecular Structure Analysis

The molecular structure of 4-Quinolinemethanamine, 7-chloro- has been elucidated from FTIR, 1H, and 13C NMR, and mass spectra . The FTIR spectra of the synthesized derivatives demonstrated characteristic bands of N=C bond at 1505–1610 cm –1 . The 1H NMR spectra of the compounds exhibited a singlet in the range of 8.98–8.92 ppm attributed to the secondary amino group and a triplet in the range of 8.24–8.10 ppm characteristic to the imine group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7-chloro-4-aminoquinoline derivatives include a nucleophilic aromatic substitution reaction followed by the formation of Schiff bases . The nucleophilic aromatic substitution reaction involves the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes . The resulting intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to form the corresponding Schiff bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Quinolinemethanamine, 7-chloro- include its empirical formula (C10H10N2 · HCl), molecular weight (194.66), and its form as a solid .

Safety And Hazards

The safety information for 4-Quinolinemethanamine, 7-chloro- includes hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating specific target organ toxicity - single exposure .

Future Directions

The future directions for 4-Quinolinemethanamine, 7-chloro- could involve further exploration of its potential as a bioactive compound. For instance, the synthesis of molecular hybrids containing different moieties which are representatives of known or putative antimalarial compounds is presently being extensively explored . The findings of the in vitro antibacterial and molecular docking analysis suggested that compound 8 might be considered a hit compound for further analysis as antibacterial and anticancer drug .

properties

IUPAC Name

(7-chloroquinolin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8/h1-5H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSYNOSHZBJPHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Quinolinemethanamine, 7-chloro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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